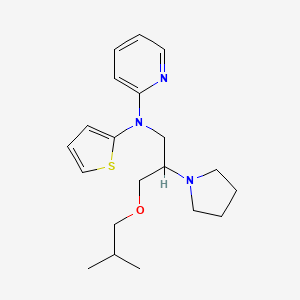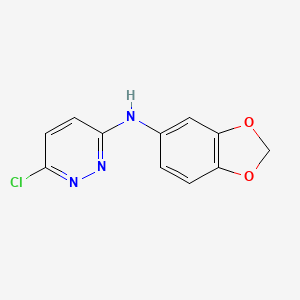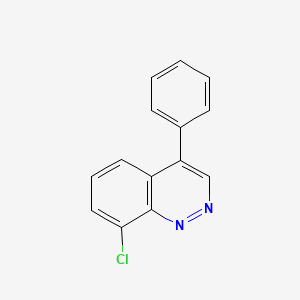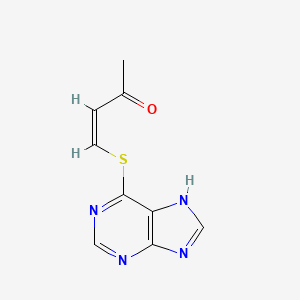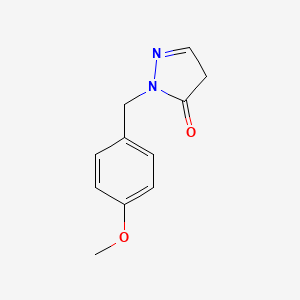![molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8](/img/structure/B12905318.png)
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a benzoyl group at the nitrogen position and a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- typically involves the protection of the 5’-hydroxyl group of adenosine with a tert-butyldiphenylsilyl groupThe reaction conditions often include the use of silylating agents and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzoyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can lead to deprotected adenosine derivatives .
Aplicaciones Científicas De Investigación
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- involves its interaction with various molecular targets and pathways. The benzoyl and silyl groups provide stability and protect the nucleoside from enzymatic degradation, allowing it to participate in biochemical reactions more effectively. The compound can act as a substrate or inhibitor in enzymatic processes, influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine, N-benzoyl-5’-O-trityl-: Similar in structure but with a trityl group instead of a silyl group.
Adenosine, N-benzoyl-5’-O-methyl-: Contains a methyl group at the 5’-position instead of a silyl group.
Uniqueness
Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is unique due to its combination of benzoyl and silyl protective groups, which confer specific chemical properties and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Propiedades
| 77244-83-8 | |
Fórmula molecular |
C33H35N5O5Si |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
Clave InChI |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/no-structure.png)
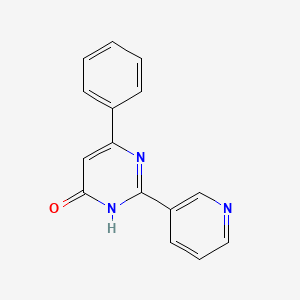
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
